Halide-Controlled cis/trans Isomerism
Biddau et al. (1983) synthesized and characterized both Pd(N-EtIm)₂Cl₂ and Pd(N-EtIm)₂Br₂ within the same study . Conductivity measurements demonstrated that both bis-ligated complexes are non-conductors in solution, consistent with neutral, four-coordinate species. The chloride derivative Pd(N-EtIm)₂Cl₂ adopts a trans square-planar geometry, as confirmed by vibrational spectroscopy. Strikingly, the bromide analog Pd(N-EtIm)₂Br₂ was found to be the sole exception to the trans preference across both the N-ethylimidazole and N-propylimidazole series, adopting a cis configuration instead. This halide-dependent geometric switching is not observed for the corresponding N-propylimidazole complexes Pd(N-PropIm)₂Cl₂ and Pd(N-PropIm)₂Br₂, both of which remain trans , and has also been documented for N-methylimidazole analogs where both cis- and trans-Pd(N-MeIm)₂Cl₂ isomers have been crystallographically characterized . The crystallographic structure of trans-Pd(N-PropIm)₂Cl₂ has been independently solved (monoclinic, space group P2₁/n, a = 14.554(5), b = 8.204(2), c = 14.860(3) Å, β = 115.63(2)°) , providing a structural baseline for the trans-Pd(N-alkylimidazole)₂Cl₂ family to which the ethyl derivative belongs.
| Evidence Dimension | Solid-state and solution geometry of Pd(II)-bis(N-alkylimidazole) dichloride and dibromide complexes |
|---|---|
| Target Compound Data | Pd(N-EtIm)₂Cl₂: trans square-planar, non-conducting. Pd(N-EtIm)₂Br₂: cis square-planar, non-conducting. |
| Comparator Or Baseline | Pd(N-PropIm)₂Cl₂: trans, non-conducting. Pd(N-PropIm)₂Br₂: trans, non-conducting. Pd(N-MeIm)₂Cl₂: both cis and trans isomers crystallographically confirmed. |
| Quantified Difference | The ethylimidazole system uniquely exhibits halide-dependent geometric switching (Cl → trans; Br → cis), a behavior absent in the propylimidazole system where both halides yield trans geometry. |
| Conditions | Solid-state characterization by IR and far-IR spectroscopy; solution conductivity measurements in nitromethane or DMF; diamagnetic susceptibility measurements at room temperature (Biddau et al., 1983). |
Why This Matters
Geometric configuration (cis vs. trans) dictates the spatial availability of the Pd coordination sites for substrate binding and can influence precatalyst activation rates and the mechanism of Pd(0) generation; procurement of PdCl₂(1-ethylimidazole)₂ specifically guarantees a trans starting geometry, which may differ from the methyl analog where cis contamination is crystallographically documented.
- [1] Biddau, M., Massacesi, M., Ponticelli, G., Devoto, G., Zakharova, I.A. (1983) Spectroscopic and biological studies on palladium(II) complexes with N-ethyl and N-propylimidazole. Polyhedron, 2(12), 1261–1266. DOI: 10.1016/S0277-5387(00)84384-3. View Source
- [2] Crystal data for cis- and trans-dichlorobis(N-methylimidazole)palladium(II). Journal of Applied Crystallography / IUCr. X-ray powder diffraction data confirming both cis and trans isomers for the N-methyl analog. View Source
- [3] Ianelli, S., Pelizzi, G., Vitali, F., Devoto, G., Massacesi, M., Ponticelli, G. (1985) Crystal and molecular structure of trans-dichlorobis(N-propylimidazole)palladium(II). Journal of Crystallographic and Spectroscopic Research, 15, 439–446. DOI: 10.1007/BF01160727. View Source
